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2',4'-Dichloro-6'-fluorophenacyl bromide Documentation Hub

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  • Product: 2',4'-Dichloro-6'-fluorophenacyl bromide
  • CAS: 1806350-58-2

Core Science & Biosynthesis

Foundational

Solubility Profiling & Solvent Selection: 2',4'-Dichloro-6'-fluorophenacyl bromide

Executive Summary This technical guide addresses the solubility parameters and solvent compatibility of 2',4'-Dichloro-6'-fluorophenacyl bromide (CAS: 400876-26-4), a critical electrophilic intermediate used primarily in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the solubility parameters and solvent compatibility of 2',4'-Dichloro-6'-fluorophenacyl bromide (CAS: 400876-26-4), a critical electrophilic intermediate used primarily in the synthesis of fused heterocycles such as imidazo[1,2-a]pyridines.

Effective solvent selection for this compound is governed by two competing factors: solubility maximization (favored by polar aprotic solvents) and stability preservation (compromised by nucleophilic solvents). This guide provides a tiered solvent selection strategy, safety protocols for handling this potent lachrymator, and a standardized method for empirical solubility determination.

Physicochemical Profile

Understanding the molecular architecture is the first step in predicting solubility behavior.[1] The presence of three halogen atoms (two chlorines, one fluorine) on the aromatic ring significantly increases lipophilicity compared to unsubstituted phenacyl bromide, while the


-bromo ketone moiety introduces high reactivity.
PropertyValue / Description
IUPAC Name 2-Bromo-1-(2,4-dichloro-6-fluorophenyl)ethanone
Molecular Formula C

H

BrCl

FO
Molecular Weight 285.92 g/mol
Physical State White to off-white crystalline solid
Predicted LogP ~3.2 - 3.7 (High Lipophilicity)
H-Bond Donors/Acceptors 0 Donors / 1 Acceptor (Ketone)
Key Hazard Lachrymator (Causes severe eye/respiratory irritation)

Solubility Landscape & Solvent Compatibility

The solubility of 2',4'-Dichloro-6'-fluorophenacyl bromide follows the "like dissolves like" principle, but with critical reactivity constraints.

Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions or running nucleophilic substitution reactions (e.g., with 2-aminopyridines).

  • Dichloromethane (DCM) & Chloroform:

    • Solubility:Excellent (>100 mg/mL) .

    • Mechanism:[2] Van der Waals interactions and halogen bonding.

    • Application: Liquid-liquid extraction and transport.

  • Acetone:

    • Solubility:High .[3]

    • Application: Common solvent for Finkelstein reactions or substitutions.

    • Note: Avoid strong bases to prevent aldol condensation byproducts, though the phenacyl bromide itself is stable in neutral acetone.

  • Acetonitrile (MeCN):

    • Solubility:High .[3]

    • Application: Preferred solvent for S

      
      2 reactions due to its polar aprotic nature which enhances nucleophile reactivity without solvating anions as strongly as protic solvents.[4]
      
Reactive/Conditional Solvents (Moderate Solubility)

Use these solvents with caution due to potential side reactions (solvolysis).

  • Methanol & Ethanol:

    • Solubility:Moderate (increases significantly with heat) .

    • Risk:[5][6][7] Prolonged heating or the presence of base can lead to the formation of

      
      -alkoxy acetophenones via solvolysis of the C-Br bond.
      
    • Use Case:Recrystallization .[7] The compound is often soluble in hot ethanol but crystallizes upon cooling, making it an ideal purification medium.

Anti-Solvents (Low Solubility)
  • Water: Practically insoluble. Rapidly hydrolyzes in basic aqueous media.

  • Hexanes/Heptane: Low solubility. Used to precipitate the product from concentrated DCM or Acetone solutions.

Visualizing Solvent Selection

The following decision tree assists in selecting the correct solvent based on the intended experimental outcome (Synthesis vs. Purification).

SolventSelection Start Start: Select Operation Synthesis Organic Synthesis (e.g., Imidazopyridine formation) Start->Synthesis Purification Purification (Recrystallization) Start->Purification TempHigh High Temp (>80°C)? Synthesis->TempHigh TempLow Ambient / Low Temp? Synthesis->TempLow Solv_Alc Hot Ethanol or Methanol (Risk: Solvolysis if prolonged) Purification->Solv_Alc Standard Solv_Precip DCM + Hexane Layering (Diffusion Crystallization) Purification->Solv_Precip Labile compounds Solv_Tol Toluene / Chlorobenzene (Inert, High BP) TempHigh->Solv_Tol Reflux required Solv_MeCN Acetonitrile / Acetone (Polar Aprotic, S_N2 favored) TempLow->Solv_MeCN Kinetic control

Figure 1: Decision matrix for solvent selection based on thermal requirements and process goals.

Experimental Protocol: Gravimetric Solubility Determination

Since specific literature values for this specific halogenated analog are sparse, researchers must often determine exact solubility empirically. This protocol ensures accuracy while mitigating safety risks.

Safety Pre-requisites
  • Engineering Control: All operations must be performed in a functional fume hood .

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.

  • Deactivation: Have a solution of 10% aqueous sodium thiosulfate or sodium bisulfite ready to neutralize spills (reacts with the alkyl bromide).

Step-by-Step Methodology
  • Preparation:

    • Weigh 3 clean, dry 4 mL glass vials (

      
      ).
      
    • Add approximately 100 mg of 2',4'-Dichloro-6'-fluorophenacyl bromide to each vial.

  • Saturation:

    • Add exactly 1.0 mL of the target solvent (e.g., Acetone, MeCN, Toluene) to the vial.

    • Cap tightly and vortex for 5 minutes.

    • Observation: If the solid dissolves completely, add another 50 mg and repeat until a visible solid precipitate remains (saturation point).

  • Equilibration:

    • Place vials in a shaker or water bath at 25°C for 4 hours.

    • Allow to stand for 1 hour to let undissolved solids settle.

  • Sampling & Drying:

    • Carefully remove the supernatant (saturated solution) using a syringe filter (0.45 µm PTFE) to exclude solids.

    • Transfer exactly 0.5 mL of the filtrate to a pre-weighed vial (

      
      ).
      
    • Evaporate the solvent under a gentle stream of nitrogen.

    • Dry the residue in a vacuum desiccator for 2 hours.

  • Calculation:

    • Weigh the vial with the dried residue (

      
      ).
      
    • Calculate Solubility (

      
      ) in mg/mL:
      
      
      
      

Synthesis Workflow Visualization

The following diagram illustrates the role of solubility in the synthesis of imidazo[1,2-a]pyridines, highlighting where solvent choice impacts reaction efficiency.

SynthesisWorkflow SM1 2-Aminopyridine Dissolution Dissolution (Solvent: EtOH or MeCN) SM1->Dissolution SM2 2',4'-Dichloro-6'-fluorophenacyl bromide SM2->Dissolution Cyclization Cyclization (Reflux) Formation of HBr salt Dissolution->Cyclization Heat Workup Workup (Neutralization w/ NaHCO3) Cyclization->Workup Precipitate forms Product Imidazo[1,2-a]pyridine Derivative Workup->Product

Figure 2: Typical synthetic workflow. Note that the phenacyl bromide must be fully dissolved before heating to ensure homogenous kinetics.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121591707, 2-Bromo-1-(2,4-dichloro-6-fluorophenyl)ethanone. Retrieved from [Link]

  • Organic Syntheses (1941). Phenacyl Bromide Preparation and Purification. Org. Syn. Coll. Vol. 1, p. 127. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines. Retrieved from [Link]

  • Master Organic Chemistry (2012). Polar Protic vs Polar Aprotic Solvents in Nucleophilic Substitution. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 2',4'-Dichloro-6'-fluorophenacyl bromide: Determination of Melting and Boiling Points

Abstract This technical guide provides a comprehensive framework for the determination of the melting and boiling points of the novel compound 2',4'-Dichloro-6'-fluorophenacyl bromide. Acknowledging the current absence o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the determination of the melting and boiling points of the novel compound 2',4'-Dichloro-6'-fluorophenacyl bromide. Acknowledging the current absence of experimentally determined values in public literature, this document outlines a robust, first-principles approach for researchers, scientists, and drug development professionals. By synthesizing data from structurally analogous compounds and detailing validated experimental protocols, this guide offers a self-validating system for the accurate characterization of this and similar halogenated phenacyl bromides. The methodologies described herein are grounded in established principles of organic chemistry and physical property measurement, ensuring both technical accuracy and field-proven reliability.

Introduction and Context

2',4'-Dichloro-6'-fluorophenacyl bromide is a halogenated aromatic ketone of significant interest in synthetic organic chemistry and drug discovery. Phenacyl bromides, as a class, are powerful alkylating agents and versatile intermediates for the synthesis of a wide array of heterocyclic compounds and other complex molecular architectures.[1] The specific substitution pattern of 2',4'-Dichloro-6'-fluorophenacyl bromide—with its combination of chloro, fluoro, and bromo moieties—suggests its potential utility in creating novel pharmaceutical candidates with tailored electronic and steric properties.

Accurate determination of fundamental physicochemical properties, such as melting and boiling points, is a cornerstone of chemical research and development. These parameters are critical for:

  • Purity Assessment: A sharp and well-defined melting point is a primary indicator of a compound's purity.

  • Reaction Optimization: Knowledge of a compound's boiling point is essential for purification via distillation and for defining safe temperature limits for chemical reactions.

  • Material Handling and Storage: Understanding the physical state of a substance at various temperatures is crucial for safe handling and long-term stability.

  • Regulatory Compliance: Accurate physical property data is a mandatory component of safety data sheets (SDS) and regulatory submissions.

Predictive Analysis Based on Structurally Analogous Compounds

To establish a reasonable expectation for the physical properties of 2',4'-Dichloro-6'-fluorophenacyl bromide, it is instructive to examine the melting and boiling points of structurally related compounds. The addition of halogen atoms and their position on the phenyl ring significantly influence intermolecular forces and, consequently, these physical properties.

Compound NameStructureMelting Point (°C)Boiling Point (°C)Source
Phenacyl bromideC₆H₅C(O)CH₂Br50136 @ 18 mmHg[3]
2,4-Dichlorophenacyl bromide2,4-Cl₂C₆H₃C(O)CH₂Br30-32103-106 @ 0.4 Torr[4]
p-Fluorophenacyl bromide4-FC₆H₄C(O)CH₂Br47-49150 @ 12 mmHg[5]
p-Bromophenacyl bromide4-BrC₆H₄C(O)CH₂Br108-109-[6]

Analysis of Trends and Predictions:

  • Effect of Halogenation: The presence of halogens generally increases the molecular weight and polarizability, leading to stronger van der Waals forces and typically higher melting and boiling points compared to the unsubstituted phenacyl bromide. The high melting point of p-bromophenacyl bromide illustrates this trend.

  • Substitution Pattern: The multiple halogen substitutions on 2',4'-Dichloro-6'-fluorophenacyl bromide (molecular weight: 285.92 g/mol ) suggest that its melting point will likely be that of a solid at room temperature, potentially in the range of 40-70°C, and its boiling point will be significantly higher than that of phenacyl bromide, necessitating vacuum distillation to prevent decomposition.

Experimental Determination of Physicochemical Properties

The following sections detail the necessary steps for the synthesis, purification, and subsequent determination of the melting and boiling points of 2',4'-Dichloro-6'-fluorophenacyl bromide.

Synthesis and Purification

The most common and effective method for preparing phenacyl bromides is the α-bromination of the corresponding acetophenone.[3] This approach ensures high yields and purity, which are prerequisites for accurate physical property measurements.

Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_workup Work-up and Isolation cluster_purification Purification start 2',4'-Dichloro-6'-fluoroacetophenone solvent Dissolve in Glacial Acetic Acid start->solvent bromination Add Bromine (Br₂) dropwise at <20°C solvent->bromination reaction Stir at room temperature until completion (TLC monitoring) bromination->reaction quench Pour into ice-water reaction->quench filter Filter crude solid product quench->filter wash Wash with cold water and 50% ethanol filter->wash recrystallize Recrystallize from ethanol or methanol wash->recrystallize dry Dry under vacuum recrystallize->dry final_product final_product dry->final_product Pure 2',4'-Dichloro-6'-fluorophenacyl bromide

Caption: Workflow for the synthesis and purification of 2',4'-Dichloro-6'-fluorophenacyl bromide.

Detailed Protocol:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2',4'-dichloro-6'-fluoroacetophenone in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add one molar equivalent of bromine from the dropping funnel, ensuring the temperature remains below 20°C to minimize side reactions.[6]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: Pour the reaction mixture into a beaker of ice-water to precipitate the crude product.

  • Purification: Filter the solid product and wash it with cold water, followed by a cold 50% ethanol solution to remove impurities.[6] For optimal purity, recrystallize the crude product from a suitable solvent such as ethanol or methanol. Dry the purified crystals under vacuum.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs over a narrow range.

Experimental Workflow for Melting Point Determination:

G prep Prepare finely powdered, dry sample load Pack sample into capillary tube (2-3 mm height) prep->load place Place in melting point apparatus load->place heat_fast Rapidly heat to ~15-20°C below expected MP place->heat_fast heat_slow Heat slowly (1-2°C per minute) heat_fast->heat_slow observe Record temperature range from first liquid drop to complete liquefaction heat_slow->observe

Caption: Standard procedure for melting point determination using a capillary method.

Methodology:

  • Sample Preparation: Ensure the purified 2',4'-Dichloro-6'-fluorophenacyl bromide is completely dry and finely powdered.

  • Capillary Loading: Pack the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated digital melting point apparatus.

  • Heating Protocol: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point (based on analogs). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. A pure compound will have a sharp melting range of 1-2°C.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that may decompose at atmospheric pressure, the boiling point is determined under reduced pressure (vacuum distillation).

Experimental Workflow for Boiling Point Determination:

G setup Set up vacuum distillation apparatus sample Place sample in distillation flask with boiling chips setup->sample vacuum Evacuate system to desired pressure (e.g., 1 mmHg) sample->vacuum heat Gently heat the sample vacuum->heat observe Record temperature at which liquid condenses on the thermometer bulb heat->observe pressure Record the stable pressure from the manometer observe->pressure

Caption: Procedure for determining boiling point under reduced pressure.

Methodology:

  • Apparatus: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer.

  • Sample Preparation: Place the purified 2',4'-Dichloro-6'-fluorophenacyl bromide into the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Procedure:

    • Evacuate the system to a stable, low pressure (e.g., 0.5-1.0 mmHg).

    • Begin heating the distillation flask gently.

    • The boiling point is the temperature at which the vapor condenses on the thermometer bulb, and this temperature remains constant.

    • Record both the temperature and the precise pressure at which the boiling point was measured.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The synthesis of a pure compound, confirmed by a sharp melting point and consistent spectroscopic data (NMR, IR), is the foundation for accurate physical property measurement. The use of calibrated instrumentation (thermometers, manometers) is critical. For validation, it is recommended to first measure the melting or boiling point of a known standard, such as pure phenacyl bromide, to confirm the accuracy of the apparatus and technique before proceeding with the novel compound.

Conclusion

While specific experimental data for the melting and boiling points of 2',4'-Dichloro-6'-fluorophenacyl bromide are not yet documented, a systematic approach based on the analysis of analogous compounds and established experimental protocols allows for their reliable determination. By following the detailed methodologies outlined in this guide, researchers can confidently characterize this and other novel compounds, ensuring the integrity and reproducibility of their scientific work.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 121591707, 2',4'-Dichloro-6'-fluorophenacyl bromide. Retrieved from [Link].

  • Cowper, R. M., & Davidson, L. H. (1943). Phenacyl bromide. Organic Syntheses, 23, 76. (As presented on the Organic Syntheses website: [Link]).

  • Chemsrc (2025). p-Fluorophenacyl bromide. Retrieved from [Link].

  • Clarke, H. T., & Taylor, E. R. (1922). p-Bromophenacyl bromide. Organic Syntheses, 2, 10. (As presented on the Organic Syntheses website: [Link]).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 121591737, 2',4'-Dichloro-6'-methylphenacyl bromide. Retrieved from [Link].

  • Wikipedia (n.d.). Phenacyl bromide. Retrieved from [Link].

  • ResearchGate (n.d.). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Retrieved from [Link].

  • Cheméo (n.d.). Chemical Properties of Bromo-4-fluoroacetophenone (CAS 403-29-2). Retrieved from [Link].

  • Ottokemi (n.d.). 4-Fluorophenacyl bromide, 97%. Retrieved from [Link].

  • U.S. Environmental Protection Agency (2025). 2-bromo-4-fluorophenylacetic acid Properties. Retrieved from [Link].

  • Google Patents (n.d.). Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.

Sources

Foundational

Unveiling the Impact: Electronic Effects of Fluorine Substitution on Phenacyl Bromide Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, profoundly influencing their metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3][4][5] This guide provides an in-depth exploration of the nuanced electronic effects of fluorine substitution on the reactivity of phenacyl bromides, a class of versatile synthetic intermediates. By dissecting the interplay of inductive and resonance effects, and quantifying these through kinetic studies and Hammett analysis, we aim to provide researchers with a robust framework for predicting and harnessing the reactivity of these valuable building blocks in drug discovery and development.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry and the Importance of Phenacyl Bromides

Fluorine, the most electronegative element, imparts unique properties to organic molecules, making it a favored tool for medicinal chemists.[5] Its small size allows it to act as a hydrogen isostere, while its powerful electron-withdrawing nature can significantly alter the acidity, basicity, and metabolic stability of a drug candidate.[2] Approximately 20% of all pharmaceuticals contain fluorine, a testament to its profound impact on drug efficacy.[1]

Phenacyl bromides, or α-bromoacetophenones, are highly valuable synthetic intermediates due to the presence of two reactive sites: the carbonyl group and the α-bromomethyl group.[6] The latter is particularly susceptible to nucleophilic substitution (SN2) reactions, providing a convenient handle for the introduction of diverse functional groups and the construction of complex molecular architectures.[7][8] Understanding how substituents on the aromatic ring modulate the reactivity of the benzylic bromide is therefore crucial for efficient and predictable synthesis. This guide focuses specifically on the electronic consequences of fluorine substitution, a common strategy in drug design.

The Dichotomous Nature of Fluorine's Electronic Influence

The effect of a fluorine substituent on the reactivity of an aromatic ring is a fascinating case of competing electronic effects:

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma (σ) bond framework.[9] This effect deactivates the ring towards electrophilic attack.

  • Resonance Effect (+R or +M): Despite its electronegativity, the lone pairs on the fluorine atom can be donated into the aromatic π-system through resonance.[10] This electron-donating effect is most pronounced at the ortho and para positions.

Crucially, for fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the benzene ring.[9] However, the resonance effect still plays a significant role in directing the regioselectivity of reactions and influencing the stability of reaction intermediates.

electronic_effects

Quantifying Substituent Effects: The Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic effect of a substituent on the reactivity of a molecule.[11][12] It relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k0) of the unsubstituted reactant through the following relationship:

log(k/k0) = σρ

  • σ (Sigma): The substituent constant, which is a measure of the electronic effect (both inductive and resonance) of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • ρ (Rho): The reaction constant, which is a measure of the sensitivity of a particular reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.[11]

For the SN2 reaction of phenacyl bromides with nucleophiles, a positive ρ value is typically observed.[13] This is because the transition state involves the formation of a partial negative charge on the incoming nucleophile and the departing bromide ion, and the stabilization of this negative charge by electron-withdrawing groups on the aromatic ring accelerates the reaction.

Impact of Fluorine Substitution on Phenacyl Bromide Reactivity

The position of fluorine substitution on the phenacyl bromide ring has a predictable, yet significant, impact on the rate of nucleophilic substitution at the α-carbon.

  • para-Fluorophenacyl Bromide: At the para position, both the strong -I and weaker +R effects of fluorine are at play. The dominant electron-withdrawing inductive effect stabilizes the electron-rich transition state of the SN2 reaction, leading to an increase in reactivity compared to unsubstituted phenacyl bromide.

  • meta-Fluorophenacyl Bromide: In the meta position, the resonance effect is negligible. Therefore, the strong electron-withdrawing inductive effect of fluorine is the primary electronic influence. This leads to a significant stabilization of the SN2 transition state and a marked increase in reactivity .

  • ortho-Fluorophenacyl Bromide: The ortho position is more complex due to the interplay of electronic and steric effects. While the -I effect is strongest at this position, steric hindrance can impede the approach of the nucleophile, potentially slowing the reaction rate.[14][15] The net effect on reactivity will depend on the size of the nucleophile and the specific reaction conditions.

Table 1: Relative Reactivity of Fluorinated Phenacyl Bromides

Substituent PositionDominant Electronic Effect(s)Expected Impact on SN2 RateHammett σ Value
para-I > +RIncreaseσp = +0.06
meta-ISignificant Increaseσm = +0.34
ortho-I and Steric HindranceVariable (often decreased)-

Note: Hammett σ values are for the substituent on a benzoic acid system and serve as a general guide to the electronic effect.[16]

Experimental Protocols

Synthesis of 4-Fluorophenacyl Bromide

This protocol describes the α-bromination of 4-fluoroacetophenone.

Materials:

  • 4-Fluoroacetophenone

  • Bromine (Br2)

  • Anhydrous aluminum chloride (AlCl3)

  • Anhydrous diethyl ether

  • Methanol

  • Petroleum ether

  • Water

Procedure:

  • In a dry three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve 4-fluoroacetophenone (1 equivalent) in anhydrous diethyl ether.[17]

  • Cool the solution in an ice bath and add a catalytic amount of anhydrous aluminum chloride (e.g., 0.01 equivalents).[17]

  • Slowly add bromine (1 equivalent) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the bromine color disappears.

  • Remove the ether under reduced pressure.

  • Wash the resulting crude solid with a cold mixture of water and petroleum ether to remove impurities.

  • Filter the solid and recrystallize from methanol to obtain pure 4-fluorophenacyl bromide.

  • Characterize the product by melting point, 1H NMR, and 13C NMR spectroscopy.

synthesis_workflow

Kinetic Measurement of Reactivity

This protocol outlines a method for determining the second-order rate constant for the reaction of a fluorinated phenacyl bromide with a nucleophile (e.g., pyridine) using UV-Vis spectrophotometry.

Materials:

  • Fluorinated phenacyl bromide

  • Pyridine (or other suitable nucleophile)

  • Spectrophotometry grade solvent (e.g., methanol)

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

  • Prepare stock solutions of the fluorinated phenacyl bromide and pyridine of known concentrations in the chosen solvent.

  • Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25°C).

  • In a cuvette, mix known volumes of the phenacyl bromide and a large excess of the pyridine solution (to ensure pseudo-first-order kinetics).

  • Immediately begin monitoring the reaction by recording the absorbance at a wavelength where the product absorbs and the reactants do not (determined by prior spectral scans).

  • Record the absorbance at regular time intervals until the reaction is complete.

  • The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of this line will be -kobs.

  • The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of the nucleophile (in excess): k2 = kobs / [Pyridine].

  • Repeat the experiment with different concentrations of the nucleophile to confirm the second-order nature of the reaction.

reaction_mechanism

Conclusion and Future Outlook

The electronic effects of fluorine substitution on phenacyl bromide reactivity are a clear demonstration of the principles of physical organic chemistry in action. The interplay of inductive and resonance effects, quantifiable through Hammett analysis, provides a predictive framework for synthetic chemists. A thorough understanding of these principles is not merely academic; it is essential for the rational design of synthetic routes to novel drug candidates. By modulating the reactivity of key intermediates like fluorinated phenacyl bromides, researchers can optimize reaction conditions, improve yields, and ultimately accelerate the drug discovery pipeline. Future work in this area may involve more detailed computational studies to further refine our understanding of the transition state geometries and the subtle interplay of steric and electronic effects, particularly for ortho-substituted systems.[18]

References

  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?
  • MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2008, July). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • ScienceDirect. (2025, August 10). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Retrieved from [Link]

  • ACS Publications. (n.d.). Nucleophilic Substitution Reactions of Phenacyl Bromide Oxime: Effect of the Solvent and the Basicity of the Nucleophile. Retrieved from [Link]

  • ACS Publications. (n.d.). Diminished Reactivity of Ortho-Substituted Phenacyl Bromides toward Nucleophilic Displacement. Retrieved from [Link]

  • StackExchange. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, December 7). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. Retrieved from [Link]

  • RSC Publishing. (n.d.). Kinetics of the Reactions of Phenacyl Bromide and of para-substituted Phenacyl Bromides with Benzoate and Substituted trans-Cinnamate Ions. Retrieved from [Link]

  • ACS Publications. (n.d.). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reaction of phenacyl halides with thiocyanate, azide, cyanide and acetate anions in water catalyzed by b-CD- silica hybrid. Retrieved from [Link]

  • Semantic Scholar. (2003, January 23). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. Retrieved from [Link]

  • Vaia. (n.d.). Statement 1 Fluorine deactivates benzene ring more than other halogens when attached to the benzene ring. and Statement 2 Fluorine in fluorobenzene is an ortho, para directing group. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • RSC Publishing. (2016, August 3). Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett plot for fluoro substitution reactions of para‐substituted aniline derived α‐bromoamide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Electrophilic Aromatic Fluorination of N-Arylacetamides: a Computational and Efficacy Study. Retrieved from [Link]

  • Savitribai Phule Pune University. (n.d.). Synthesis of Phenacyl Bromides And Their Imidazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phenacyl bromide. Retrieved from [Link]

  • RSC Advances Blog. (2022, September 1). Hot articles. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. Retrieved from [Link]

  • Jordan Journal of Chemistry. (n.d.). ARTICLE. Retrieved from [Link]

  • ChemRxiv. (n.d.). chemistry preprints. Retrieved from [Link]

  • Indian Academy of Sciences. (2022, December 8). Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. Retrieved from [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]

  • CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2019, November 27). Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Fluorination and Fluoroalkylation Reactions Mediated by Hypervalent Iodine Reagents. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Using 2',4'-Dichloro-6'-fluorophenacyl bromide as a derivatizing agent in HPLC

Application Note: High-Sensitivity HPLC Analysis of Carboxylic Acids Using 2',4'-Dichloro-6'-fluorophenacyl Bromide Introduction & Scientific Rationale The analysis of carboxylic acids (fatty acids, prostaglandins, valpr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity HPLC Analysis of Carboxylic Acids Using 2',4'-Dichloro-6'-fluorophenacyl Bromide

Introduction & Scientific Rationale

The analysis of carboxylic acids (fatty acids, prostaglandins, valproic acid) by High-Performance Liquid Chromatography (HPLC) is historically challenged by their lack of a strong chromophore. Native carboxylic acids exhibit weak UV absorption (typically <210 nm), leading to poor sensitivity and interference from mobile phase solvents.

2',4'-Dichloro-6'-fluorophenacyl bromide is a highly reactive, halogenated phenacyl bromide derivative designed to solve this problem. It functions as a pre-column derivatizing agent that converts carboxylic acids into phenacyl esters .

Key Advantages of this Reagent:

  • Enhanced UV Detection: The halogenated acetophenone moiety introduces a strong chromophore, allowing sensitive detection at 254 nm (UV) or fluorescence detection (depending on specific solvent interactions), significantly lowering the Limit of Quantitation (LOQ).

  • Lipophilicity Shift: The addition of the hydrophobic phenacyl group increases the analyte's retention on C18 columns, resolving hydrophilic short-chain acids from the solvent front.

  • Reactivity: The electron-withdrawing effects of the chloro- and fluoro- substituents on the aromatic ring increase the electrophilicity of the

    
    -carbon, facilitating a rapid nucleophilic substitution.
    

Reaction Mechanism

The derivatization proceeds via an


 nucleophilic substitution .
  • Ionization: The carboxylic acid is neutralized by a weak base (Potassium Carbonate or Bicarbonate) to form a carboxylate anion.

  • Phase Transfer Catalysis: Since the potassium carboxylate salt is poorly soluble in the organic reaction solvent (Acetonitrile/Acetone), 18-Crown-6 ether is employed. The crown ether complexes with the Potassium ion (

    
    ), stripping its hydration shell and solubilizing the "naked" carboxylate anion in the organic phase.
    
  • Substitution: The reactive carboxylate attacks the

    
    -carbon of the phenacyl bromide, displacing the bromide leaving group to form the stable ester.
    
Figure 1: Reaction Pathway[1]

ReactionMechanism Acid Carboxylic Acid (R-COOH) Salt Carboxylate Salt (R-COO- K+) Acid->Salt Neutralization Base Base (K2CO3) Base->Salt Complex Activated Complex [R-COO- ... Reagent] Salt->Complex Solubilization Catalyst 18-Crown-6 (Phase Transfer) Catalyst->Complex Catalysis Reagent 2',4'-Dichloro-6'-fluorophenacyl bromide Reagent->Complex Attack Product Phenacyl Ester (UV Active) Complex->Product SN2 Substitution Byproduct KBr Complex->Byproduct

Caption: Mechanistic pathway of crown-ether catalyzed esterification of carboxylic acids.

Materials and Instrumentation

Reagents
  • Derivatizing Reagent: 2',4'-Dichloro-6'-fluorophenacyl bromide (10 mg/mL in Acetone or Acetonitrile).

  • Catalyst: 18-Crown-6 ether (5 mg/mL in Acetonitrile). Warning: Toxic.

  • Base: Potassium Carbonate (

    
    ) or Potassium Bicarbonate (
    
    
    
    ), solid or saturated solution.
  • Solvents: HPLC-grade Acetonitrile (ACN) and Water.

Instrumentation
  • HPLC System: Binary gradient pump, Autosampler.

  • Detector: UV-Vis Absorbance Detector (set to 254 nm).

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5

    
    m).
    

Experimental Protocol

This protocol is designed for the analysis of long-chain fatty acids (LCFA) but can be adapted for other carboxylic acids.

Step 1: Sample Preparation
  • Extract fatty acids from the biological matrix (plasma/tissue) using a standard extraction (e.g., Dole or Folch method).

  • Evaporate the extraction solvent to complete dryness under a stream of Nitrogen (

    
    ). Crucial:  Traces of water will hydrolyze the reagent.
    
Step 2: Derivatization Reaction
  • Reconstitute the dried residue in 50

    
    L  of 18-Crown-6 solution.
    
  • Add 10 mg of solid

    
     (or 20 
    
    
    
    L of saturated solution).
  • Add 50

    
    L  of the 2',4'-Dichloro-6'-fluorophenacyl bromide reagent solution.
    
  • Cap the vial tightly (PTFE-lined cap) and vortex for 30 seconds.

  • Incubate: Heat the vial at 80°C for 30 minutes in a heating block.

Step 3: Post-Reaction Workup
  • Cool the vial to room temperature.

  • (Optional) Add 20

    
    L of Acetic Acid to neutralize excess base if necessary.
    
  • Filter the mixture through a 0.22

    
    m PTFE syringe filter  to remove solid salts.
    
  • Inject 10–20

    
    L  directly into the HPLC.
    
Figure 2: Workflow Diagram

Workflow Sample 1. Sample Extraction (Evaporate to dryness) Mix 2. Add Reagents (Crown Ether + Base + Reagent) Sample->Mix Heat 3. Derivatization (80°C, 30 min) Mix->Heat Filter 4. Filtration (0.22 µm PTFE) Heat->Filter HPLC 5. HPLC Analysis (UV @ 254 nm) Filter->HPLC

Caption: Step-by-step derivatization workflow for HPLC analysis.

Chromatographic Conditions

Mobile Phase:

  • Solvent A: Acetonitrile (ACN)[1][2]

  • Solvent B: Water (acidified with 0.1% Phosphoric acid to prevent peak tailing)

Gradient Program: The increased lipophilicity of the derivative requires a high organic content for elution.

Time (min)% A (ACN)% B (Water)Flow Rate (mL/min)
0.050501.0
5.080201.0
20.010001.0
25.010001.0
26.050501.0

Validation & Troubleshooting

Performance Metrics
  • Linearity: The method typically demonstrates linearity (

    
    ) over the range of 10 pmol to 10 nmol.
    
  • Limit of Detection (LOD): ~1–5 pmol (on-column), significantly superior to underivatized detection.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Small Peaks Moisture contamination.Ensure sample is absolutely dry before adding reagents. Use anhydrous ACN.[3]
Precipitate in Vial Excess salts (KBr, K2CO3).This is normal. Ensure filtration (0.22

m) before injection to protect the column.
Extra Peaks Reagent degradation.The reagent hydrolyzes to form the corresponding phenacyl alcohol. Run a reagent blank to identify these peaks.
Peak Tailing Residual silanol interactions.Ensure the mobile phase contains a modifier (e.g., phosphoric acid) or use an end-capped column.

References

  • Borch, R. F. (1975).[3] Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography. Analytical Chemistry, 47(14), 2437–2439.[3] Link

  • Durst, H. D., Milano, M., Kikta, E. J., Connelly, S. A., & Grushka, E. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography.[3] Analytical Chemistry, 47(11), 1797–1801. Link

  • Wood, R., & Lee, T. (1983). High-performance liquid chromatography of fatty acids: quantitative analysis of saturated, monoenoic, polyenoic, and geometrical isomers. Journal of Chromatography A, 254, 237–246. Link

  • Christie, W. W. (1998). Gas Chromatography and Lipids: A Practical Guide. The Oily Press. (Foundational text on lipid derivatization). Link

Sources

Application

Application Note: Precision Synthesis of Biologically Active Thiazoles using 2',4'-Dichloro-6'-fluorophenacyl Bromide

Executive Summary This guide details the synthesis of 2-amino-4-(2,4-dichloro-6-fluorophenyl)thiazole and its derivatives using 2',4'-Dichloro-6'-fluorophenacyl bromide (also known as 2-bromo-1-(2,4-dichloro-6-fluorophen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 2-amino-4-(2,4-dichloro-6-fluorophenyl)thiazole and its derivatives using 2',4'-Dichloro-6'-fluorophenacyl bromide (also known as 2-bromo-1-(2,4-dichloro-6-fluorophenyl)ethan-1-one).

The 2,4-dichloro-6-fluoro substitution pattern is of high value in medicinal chemistry. The strategic placement of fluorine at the ortho position (relative to the carbonyl) and chlorines at the para and ortho positions modulates the electronic properties of the thiazole ring, enhances lipophilicity (


), and blocks metabolic sites, thereby improving the pharmacokinetic profile of the final drug candidate.
Scientific Background & Mechanism[1][2][3][4]
2.1 The Hantzsch Thiazole Synthesis

The core transformation utilizes the Hantzsch Thiazole Synthesis , a condensation reaction between an


-haloketone and a thioamide (or thiourea).[1][2][3]

Mechanistic Insight: For this specific substrate, the electron-withdrawing nature of the fluorine and chlorine atoms on the phenyl ring significantly increases the electrophilicity of the carbonyl carbon. This accelerates the initial nucleophilic attack by the sulfur atom of the thiourea but may also stabilize the intermediate halohydrin, requiring sufficient thermal energy (reflux) to drive the dehydration step.

Reaction Scheme:

HantzschMechanism Reactants Reactants 2',4'-Dichloro-6'-fluorophenacyl bromide + Thiourea Inter1 Intermediate 1 S-Alkylation (Thioether) Reactants->Inter1 Nucleophilic Attack (S -> C-Br) Inter2 Intermediate 2 Cyclization (Hydroxythiazoline) Inter1->Inter2 Intramolecular Condensation Product Product 2-Amino-4-(2,4-dichloro-6-fluorophenyl)thiazole Inter2->Product Dehydration (-H2O)

Caption: Mechanistic pathway for the conversion of 2',4'-Dichloro-6'-fluorophenacyl bromide to the thiazole scaffold.

Experimental Protocol
3.1 Materials & Reagents
ReagentMW ( g/mol )Equiv.[4][5][6][7]Role
2',4'-Dichloro-6'-fluorophenacyl bromide 285.921.0Electrophile (Precursor)
Thiourea 76.121.1Dinucleophile
Ethanol (Absolute) -SolventReaction Medium
Sodium Acetate (NaOAc) 82.031.0Acid Scavenger (Optional)

Safety Note: The phenacyl bromide precursor is a potent lachrymator and skin irritant. All operations must be performed in a functioning fume hood.

3.2 Step-by-Step Procedure

Step 1: Solubilization

  • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 mmol (286 mg) of 2',4'-Dichloro-6'-fluorophenacyl bromide in 10 mL of absolute ethanol .

  • Expert Tip: The poly-halogenated ketone may dissolve slowly. Gentle warming (30-35°C) ensures homogeneity before adding the nucleophile.

Step 2: Condensation

  • Add 1.1 mmol (84 mg) of Thiourea to the solution.

  • Attach a reflux condenser.[4][6]

  • Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

  • Time: Reaction typically reaches completion within 2–4 hours .

  • Monitoring: Check reaction progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The starting bromide (

    
    ) should disappear, and a lower 
    
    
    
    spot (amine product) should appear.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Neutralization: The reaction generates HBr. Pour the mixture into 50 mL of ice-cold water containing sodium acetate (1.0 g) or 10%

    
     solution to neutralize the hydrobromide salt and precipitate the free base.
    
  • Stir for 15 minutes to ensure complete precipitation.

  • Filter the solid precipitate using a Buchner funnel.[2]

  • Wash the filter cake with cold water (

    
    ) to remove inorganic salts.
    

Step 4: Purification

  • Recrystallize the crude solid from hot ethanol or an ethanol/DMF mixture (9:1) if solubility is low.

  • Dry the crystals in a vacuum oven at 50°C for 4 hours.

Experimental Workflow Diagram:

Workflow Start Start: Dissolve Phenacyl Bromide (Ethanol, 35°C) Add Add Thiourea (1.1 eq) Start->Add Reflux Reflux (78°C, 2-4 hrs) Add->Reflux Check TLC Check (Start material consumed?) Reflux->Check Check->Reflux No Quench Quench in Ice Water + NaOAc Check->Quench Yes Filter Vacuum Filtration Quench->Filter Purify Recrystallize (EtOH) Filter->Purify

Caption: Optimized workflow for the synthesis of 2-amino-4-(2,4-dichloro-6-fluorophenyl)thiazole.

Characterization & Data Analysis

Successful synthesis is validated by the following spectroscopic signatures.

TechniqueDiagnostic SignalStructural Interpretation

H NMR
(DMSO-

)

7.0–7.2 ppm (s, 1H)
H-5 proton of the thiazole ring.

7.4–7.6 ppm (br s, 2H)
-NH

protons (exchangeable with D

O).

7.6–7.9 ppm (m, 2H)
Aromatic protons of the phenyl ring.

F NMR

-110 to -115 ppm
Distinctive singlet/multiplet for Ar-F .
IR (KBr)3300–3100 cm

N-H stretching (primary amine).
1620 cm

C=N stretching (thiazole ring).

Expert Note on NMR: The presence of the fluorine atom at the 6-position (ortho to the thiazole) often causes C-F coupling in the


C NMR spectrum, resulting in doublets for the adjacent carbons. This is a definitive confirmation of the regiospecificity of the starting material.
Biological Applications

Thiazoles derived from 2',4'-dichloro-6'-fluorophenacyl bromide exhibit potent biological activities due to the specific halogenation pattern:

  • Antimicrobial Activity: The lipophilic halogen substituents facilitate penetration through the lipid bilayers of Gram-positive bacteria (e.g., S. aureus).

  • Enzyme Inhibition: The 2-amino-4-arylthiazole scaffold is a known pharmacophore for kinase inhibition. The 2,4-dichloro-6-fluoro motif mimics the steric and electronic properties of substrates for various metabolic enzymes, potentially acting as a competitive inhibitor.

  • Metabolic Stability: The fluorine atom blocks the metabolically labile position on the phenyl ring, extending the in vivo half-life of the compound.

References
  • Hantzsch Thiazole Synthesis General Protocol. BenchChem Application Notes. Link

  • Synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles. PubMed. A convenient, one-pot multi-component synthesis using phenacyl bromides.[8] Link

  • Thiazole Ring—A Biologically Active Scaffold. PMC. Detailed review of antimicrobial and anticancer properties of thiazole derivatives. Link

  • 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one Compound Summary. PubChem. Chemical and physical properties of the analog precursor.[6][9] Link

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives. PMC. Specific protocols for fluorophenyl-based thiazoles and their antidiabetic potential. Link

Sources

Method

Application Note: Solid-Phase Synthesis Applications of 2',4'-Dichloro-6'-fluorophenacyl Bromide

Topic: Solid-phase synthesis applications of 2',4'-Dichloro-6'-fluorophenacyl bromide Content Type: Detailed Application Note & Protocol Guide Executive Summary 2',4'-Dichloro-6'-fluorophenacyl bromide (CAS: 121591707) i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solid-phase synthesis applications of 2',4'-Dichloro-6'-fluorophenacyl bromide Content Type: Detailed Application Note & Protocol Guide

Executive Summary

2',4'-Dichloro-6'-fluorophenacyl bromide (CAS: 121591707) is a highly specialized α-haloketone building block used in the solid-phase synthesis (SPS) of biologically active heterocycles. While phenacyl bromides are classically known as photolabile linkers or carboxyl-protecting groups, this specific derivative is primarily utilized as an electrophilic scaffold for constructing 2,4-dichloro-6-fluorophenyl-substituted thiazoles, imidazoles, and benzimidazoles.

The unique halogenation pattern (2,4-dichloro, 6-fluoro) imparts specific pharmacological properties to the final drug candidates, including enhanced lipophilicity, metabolic stability against P450 oxidation, and specific steric interactions within enzyme binding pockets. This guide details the protocols for leveraging this reagent in high-throughput library synthesis.

Chemical Properties & Handling

PropertySpecification
Chemical Name 2-Bromo-1-(2,4-dichloro-6-fluorophenyl)ethanone
Molecular Formula C₈H₄BrCl₂FO
Molecular Weight 285.93 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMF, DCM, THF; slightly soluble in MeOH
Reactivity Profile Potent alkylating agent (lachrymator); susceptible to nucleophilic attack at the α-carbon
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen), protected from light

Safety Warning: Like all phenacyl bromides, this compound is a potent lachrymator and skin irritant. All solid-phase manipulations must be performed in a fume hood.

Mechanism of Action in SPS

In solid-phase synthesis, 2',4'-Dichloro-6'-fluorophenacyl bromide acts as a bifunctional electrophile . The bromine atom serves as a good leaving group for S_N2 displacement by resin-bound nucleophiles (thioamides, amidines, or carboxylates), while the carbonyl group facilitates subsequent cyclodehydration reactions.

Primary Reaction Pathways:
  • Hantzsch Thiazole Synthesis: Reaction with resin-bound thioureas to form 4-aryl-2-aminothiazoles.

  • Imidazole Formation: Reaction with resin-bound amidines.

  • N-Alkylation: Functionalization of benzimidazoles or indoles.

Core Protocol: Solid-Phase Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a library of 2-amino-4-(2,4-dichloro-6-fluorophenyl)thiazoles using Rink Amide resin. This scaffold is privileged in kinase inhibitor and antifungal discovery.

Materials & Reagents
  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

  • Fmoc-Amino Acids: Various (R¹ diversity).[1]

  • Reagent A (Deprotection): 20% Piperidine in DMF.

  • Reagent B (Thiourea Formation): Fmoc-isothiocyanate or Benzoyl isothiocyanate (R² diversity).

  • Reagent C (Cyclization): 2',4'-Dichloro-6'-fluorophenacyl bromide (0.2 M in DMF).

  • Solvents: DMF (Anhydrous), DCM, MeOH.

Step-by-Step Workflow
Step 1: Resin Loading & Deprotection [2]
  • Swell 100 mg of Rink Amide resin in DCM (2 mL) for 30 mins.

  • Deprotect Fmoc group using Reagent A (2 x 10 mins). Wash with DMF (3x), DCM (3x).

  • Couple the first Fmoc-amino acid (3 eq) using HBTU (3 eq) and DIPEA (6 eq) in DMF for 2 hours.

  • Deprotect the Fmoc group again with Reagent A .

Step 2: Formation of Resin-Bound Thiourea
  • Suspend the resin (free amine) in DMF.

  • Add Fmoc-isothiocyanate (5 eq) dissolved in DMF.

  • Agitate at room temperature for 4 hours.

  • QC Check: Perform a Kaiser test (should be negative, indicating consumption of free amines).

  • Remove the Fmoc group from the thiourea (if applicable) using Reagent A .

Step 3: Cyclization (The Critical Step)
  • Wash the resin-bound thiourea with anhydrous DMF (3x) to remove all traces of piperidine.

  • Add a solution of 2',4'-Dichloro-6'-fluorophenacyl bromide (5 eq) in anhydrous DMF (2 mL).

  • Heat the reaction vessel to 60–70°C for 4–6 hours.

    • Note: The fluorine substituent may slightly deactivate the α-carbon compared to non-halogenated analogs; heating ensures complete conversion.

  • Wash resin extensively with DMF (5x), DCM (5x), and MeOH (3x) to remove excess bromide (lachrymator).

Step 4: Cleavage & Isolation
  • Treat resin with 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours.

  • Precipitate the filtrate in cold diethyl ether.

  • Centrifuge and lyophilize to obtain the crude 2-amino-4-(2,4-dichloro-6-fluorophenyl)thiazole peptide.

Visualization: Hantzsch Thiazole Synthesis Pathway

HantzschSynthesis Resin Rink Amide Resin (Solid Support) Amine Resin-Bound Amine (R-NH2) Resin->Amine Coupling & Deprotection Thiourea Resin-Bound Thiourea (R-NH-CS-NH2) Amine->Thiourea Isothiocyanate Reaction Intermediate Thioimidate Intermediate Thiourea->Intermediate S-Alkylation Product 4-(2,4-Dichloro-6-fluorophenyl) thiazole Derivative Intermediate->Product Cyclodehydration (- H2O, - HBr) Reagent1 Fmoc-AA / HBTU Reagent1->Amine Reagent2 Fmoc-NCS / Piperidine Reagent2->Thiourea Reagent3 2',4'-Dichloro-6'-fluorophenacyl bromide (60°C, DMF) Reagent3->Intermediate

Caption: Step-wise solid-phase synthesis of 2,4-dichloro-6-fluorophenyl-substituted thiazoles via Hantzsch cyclization.

Secondary Application: Benzimidazole N-Alkylation

In addition to thiazole synthesis, this reagent is excellent for diversifying benzimidazole scaffolds at the N1 position.

Protocol:
  • Resin: Trityl chloride resin loaded with a benzimidazole derivative (via the N1 position or C2 linker).

  • Reagent: 2',4'-Dichloro-6'-fluorophenacyl bromide (3 eq), Cs₂CO₃ (4 eq), TBAI (catalytic).

  • Conditions: Suspend resin in DMF/Acetone (1:1). Add reagents and shake at RT for 12 hours.

  • Mechanism: The N-alkylation introduces the phenacyl group. The ketone can be further reduced (NaBH₄) or reacted with amines (reductive amination) to expand the library before cleavage.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield (Cyclization) Steric hindrance from the 2,6-disubstitution pattern.Increase reaction temperature to 75°C; double the reaction time to 12h. Ensure anhydrous DMF is used.
Incomplete Cleavage Acid stability of the phenacyl moiety.The 2,4-dichloro-6-fluoro group is electron-withdrawing, making the linkage stable. Standard TFA cleavage is usually sufficient, but extend time to 3h if needed.
Side Reactions Alkylation of other nucleophiles (e.g., Trp, His).Use appropriate side-chain protection (e.g., Boc for Trp) that is stable to the alkylation conditions but cleaved by TFA.
Color Change Degradation of the bromide.[3]Phenacyl bromides darken upon light exposure. Recrystallize from MeOH if the reagent is not off-white/pale yellow.

References

  • Synthesis of Substituted Phenacyl Bromides. Organic Syntheses, Coll. Vol. 1, p. 127 (1941); Vol. 9, p. 20 (1929). Link

  • Solid-Phase Synthesis of Thiazoles and Aminothiazoles. Chemical Reviews, 2004, 104(3), 1317–1382. (General review of Hantzsch synthesis on resin). Link

  • Application of Resin-Bound Reagents for the Synthesis of Benzimidazole Derivatives. Journal of Chemical Research, 2016, 40(8), 478–485.[1] (Describes N-alkylation with phenacyl bromides). Link

  • PubChem Compound Summary: 2',4'-Dichloro-6'-fluorophenacyl bromide. National Center for Biotechnology Information. (2023). Link

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted 2',4'-Dichloro-6'-fluorophenacyl bromide from reaction mixtures

Technical Support Center: 2',4'-Dichloro-6'-fluorophenacyl bromide A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Unreacted 2',4'-Dichloro-6'-fluorophenacyl bromide fr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2',4'-Dichloro-6'-fluorophenacyl bromide

A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Unreacted 2',4'-Dichloro-6'-fluorophenacyl bromide from Reaction Mixtures.

Welcome to the technical support center for handling 2',4'-Dichloro-6'-fluorophenacyl bromide. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during your experiments. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to ensure you can confidently and efficiently purify your reaction products.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the handling and removal of 2',4'-Dichloro-6'-fluorophenacyl bromide.

Q1: What are the key chemical properties of 2',4'-Dichloro-6'-fluorophenacyl bromide that I should be aware of?

A1: 2',4'-Dichloro-6'-fluorophenacyl bromide is a substituted α-halo ketone. Its key features are:

  • High Reactivity: It is a potent alkylating agent due to the electron-withdrawing nature of the carbonyl group, which makes the α-carbon highly electrophilic.[1][2] The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions.[3]

  • Lachrymator: This compound is a lachrymator, meaning it can cause irritation to the eyes and respiratory tract.[4][5] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solubility: It is generally soluble in common organic solvents like methanol, chloroform, ethyl acetate, and acetonitrile, but insoluble in water.[5][6]

Q2: I see a persistent spot on my TLC that I suspect is unreacted 2',4'-Dichloro-6'-fluorophenacyl bromide. What is a quick way to confirm this?

A2: A simple co-spotting experiment on your TLC plate is a quick and effective method. Spot your reaction mixture, a sample of your starting 2',4'-Dichloro-6'-fluorophenacyl bromide, and a co-spot (a spot of your reaction mixture with a small amount of the starting material added) on the same TLC plate. If the persistent spot in your reaction mixture has the same Rf value as the starting material and the co-spot shows a single, more intense spot at that Rf, it is highly likely to be unreacted 2',4'-Dichloro-6'-fluorophenacyl bromide.

Q3: Can I use a simple aqueous workup to remove 2',4'-Dichloro-6'-fluorophenacyl bromide?

A3: A simple aqueous workup is generally insufficient to remove this compound due to its poor water solubility.[6] However, an aqueous workup can be made effective by first quenching the unreacted phenacyl bromide with a reagent that forms a water-soluble byproduct.

Q4: Is 2',4'-Dichloro-6'-fluorophenacyl bromide stable to standard purification techniques like silica gel chromatography?

A4: Yes, 2',4'-Dichloro-6'-fluorophenacyl bromide is generally stable to silica gel chromatography.[5][7] However, its high reactivity means it can potentially react with nucleophilic functional groups present in your desired product on the silica column, especially if the column is left to stand for an extended period. It is always advisable to perform chromatography as efficiently as possible.

Troubleshooting Guides

This section provides detailed protocols and the scientific rationale behind them to help you troubleshoot the removal of unreacted 2',4'-Dichloro-6'-fluorophenacyl bromide.

Issue 1: Persistent Contamination of the Final Product After Standard Purification

If you are still observing the presence of 2',4'-Dichloro-6'-fluorophenacyl bromide in your product after standard purification methods like column chromatography or recrystallization, a chemical quenching step is recommended.

Principle: Thiols are excellent nucleophiles that readily react with α-halo ketones in an SN2 reaction to form a stable thioether.[1] By choosing a thiol with a polar functional group, the resulting thioether can be made more water-soluble, facilitating its removal during an aqueous workup. A common and effective method involves using a mercaptoalkanesulfonic acid to impart water solubility to the quenched product.[8]

Protocol: Quenching with Sodium 2-mercaptoethanesulfonate

  • Reaction Setup: After your primary reaction is complete (as determined by TLC or another appropriate method), cool the reaction mixture to room temperature.

  • Quenching: In a separate flask, prepare a solution of sodium 2-mercaptoethanesulfonate (1.5 equivalents relative to the initial amount of 2',4'-Dichloro-6'-fluorophenacyl bromide) in a minimal amount of a suitable solvent (e.g., water or methanol).

  • Addition: Slowly add the quenching solution to your reaction mixture with vigorous stirring.

  • Monitoring: Monitor the disappearance of the 2',4'-Dichloro-6'-fluorophenacyl bromide spot by TLC. The reaction is typically complete within 30-60 minutes at room temperature. Gentle heating may be applied if the reaction is sluggish, but be mindful of the stability of your desired product.

  • Aqueous Workup: Once the quenching is complete, proceed with your standard aqueous workup. The resulting sulfonated thioether will be extracted into the aqueous phase.

Diagram: Quenching Workflow

G cluster_0 Reaction Phase cluster_1 Quenching Phase cluster_2 Purification Phase A Primary Reaction Mixture (Product + Unreacted Phenacyl Bromide) B Add Sodium 2-mercaptoethanesulfonate A->B Completion of primary reaction C Stir at Room Temperature (Monitor by TLC) B->C D Aqueous Workup C->D Disappearance of phenacyl bromide spot E Organic Layer (Purified Product) D->E F Aqueous Layer (Water-Soluble Thioether Adduct) D->F

Caption: Workflow for chemical quenching and removal of unreacted phenacyl bromide.

Principle: Certain reducing agents can reductively remove the bromine atom from α-halo ketones to generate an enolate, which can then be protonated during aqueous workup to yield the corresponding ketone.[9] This method is particularly useful if your desired product is stable under reductive conditions.

Protocol: Reductive Quenching with Sodium Borohydride

  • Reaction Setup: After your primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly add sodium borohydride (NaBH4) (1.5-2.0 equivalents relative to the initial amount of 2',4'-Dichloro-6'-fluorophenacyl bromide) portion-wise to the reaction mixture. Be cautious as hydrogen gas may be evolved.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting phenacyl bromide.

  • Workup: Once the reaction is complete, slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) to quench any excess NaBH4. Proceed with your standard extraction procedure.

Issue 2: Difficulty in Separating the Product from 2',4'-Dichloro-6'-fluorophenacyl bromide by Chromatography

When the polarity of your desired product is very similar to that of 2',4'-Dichloro-6'-fluorophenacyl bromide, chromatographic separation can be challenging.

Principle: By chemically modifying the unreacted 2',4'-Dichloro-6'-fluorophenacyl bromide, you can significantly alter its polarity, making it easier to separate from your product. The quenching methods described above are a form of derivatization.

Principle: Fine-tuning the chromatographic parameters can improve the resolution between your product and the contaminant.

Troubleshooting Steps for Column Chromatography:

  • Solvent System Screening: Perform a thorough screening of different solvent systems using TLC.[10] Test various ratios of polar and non-polar solvents (e.g., ethyl acetate/hexanes, dichloromethane/methanol).

  • Isocratic vs. Gradient Elution: If isocratic elution (using a single solvent mixture) does not provide adequate separation, consider using a gradient elution where the polarity of the mobile phase is gradually increased.

  • Choice of Stationary Phase: While silica gel is the most common stationary phase, consider using other types of media if co-elution persists. For example, alumina or reverse-phase silica (C18) may offer different selectivity.

  • High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC can provide much higher resolution than standard column chromatography.[10]

Table 1: Comparison of Removal Strategies

MethodPrincipleAdvantagesDisadvantages
Chemical Quenching Conversion to a more easily separable compound (e.g., water-soluble adduct).Highly effective, can be tailored to the specific reaction.Requires an additional reaction step, quenching agent must not affect the product.
Reductive Dehalogenation Removal of the bromine atom to form a less reactive ketone.Can be a clean and efficient method.Product must be stable to reducing conditions.
Chromatography Physical separation based on differential adsorption to a stationary phase.Widely applicable and well-understood.Can be difficult for compounds with similar polarities, may require optimization.
Recrystallization Purification based on differences in solubility.Can yield highly pure material if a suitable solvent is found.Dependent on the crystallinity of the product and the solubility of the impurity.

References

  • 2',4'-Dichloro-6'-fluorophenacyl bromide | C8H4BrCl2FO | CID 121591707 - PubChem. [Link]

  • Method for removing unreacted electrophiles from a reaction mixture - Google P
  • phenacyl bromide - Organic Syntheses Procedure. [Link]

  • α-Halo ketone - Wikipedia. [Link]

  • How to separate phenacyl bromide from its micture with acetophenone? - Reddit. [Link]

  • Reductive dehalogenation of halo ketones - Wikipedia. [Link]

  • Alkylating Agents - LiverTox - NCBI Bookshelf. [Link]

  • Alkylating Agents | Oncohema Key. [Link]

  • The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC retention time standards for 2',4'-Dichloro-6'-fluorophenacyl bromide

An In-Depth Guide to the Evaluation of 2',4'-Dichloro-6'-fluorophenacyl Bromide as an HPLC Retention Time Standard for Derivatized Analytes As a Senior Application Scientist, this guide provides a comprehensive evaluatio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Evaluation of 2',4'-Dichloro-6'-fluorophenacyl Bromide as an HPLC Retention Time Standard for Derivatized Analytes

As a Senior Application Scientist, this guide provides a comprehensive evaluation of 2',4'-Dichloro-6'-fluorophenacyl bromide, not as a conventional retention time standard, but as a specialized tool for establishing retention time benchmarks in the context of its primary function as a derivatizing agent. We will explore its properties, propose a framework for its validation, and compare its potential performance against established alternatives.

The Role of Retention Time Standards in HPLC

In High-Performance Liquid Chromatography (HPLC), retention time (t_R) is the time elapsed between sample injection and the appearance of the peak maximum. While characteristic for a given analyte under specific conditions, it can be susceptible to variations caused by:

  • Mobile phase composition and pH

  • Column temperature

  • Flow rate fluctuations

  • Column aging and degradation

Retention time standards are crucial for mitigating these issues. They are well-characterized, stable compounds injected with or without the sample to serve as a reference point. Their primary functions are to:

  • Diagnose and troubleshoot system performance (System Suitability Testing).

  • Normalize retention times for improved peak identification across different runs and systems.

  • Aid in method development and validation.

An ideal retention time standard exhibits chemical stability, inertness, high purity, a strong chromophore for easy detection, and a sharp, symmetrical peak shape.

2',4'-Dichloro-6'-fluorophenacyl Bromide: A Dual-Role Candidate

2',4'-Dichloro-6'-fluorophenacyl bromide is a halogenated phenacyl bromide. Its chemical structure is presented below.

Caption: Chemical structure of 2',4'-Dichloro-6'-fluorophenacyl bromide.

While not commonly used as a standalone retention time standard, its primary application is as a derivatizing agent . It reacts with nucleophiles, most notably carboxylic acids, to form UV-active esters. This is particularly useful for analyzing small, non-chromophoric acids.

Our proposition is to leverage this derivatization. The resulting phenacyl ester, which contains the analyte of interest, can itself serve as a highly specific retention time standard for that particular analysis. This approach anchors the retention time reference to the chemistry of the analyte itself.

Comparative Framework: Evaluating Performance

We will evaluate the suitability of 2',4'-Dichloro-6'-fluorophenacyl bromide-derived standards against two classes of alternatives: other derivatizing agents and traditional, general-purpose retention time standards.

Performance Metric 2',4'-Dichloro-6'-fluorophenacyl Derivative Alternative Derivatizing Agent (e.g., 4-Bromophenacyl Bromide) General Standard (e.g., Propylparaben)
Relevance to Analyte High: The standard is the derivatized analyte itself, ensuring its chromatographic behavior is directly relevant.High: Also forms a derivative, but structural differences (e.g., halogen type/position) will alter retention.Low: Chromatographic behavior is independent of the analyte.
UV Absorbance Excellent: The polychlorinated and fluorinated aromatic ring provides strong UV absorbance.Good: The brominated ring provides good UV absorbance.Good: The paraben structure has a reliable chromophore.
Peak Shape Expected to be good: The bulky, hydrophobic nature of the tag should promote good interaction with C18 phases.Expected to be good: Similar mechanism to the target compound.Excellent: Known to produce sharp, symmetrical peaks.
Versatility Low: Specific to the derivatization of a particular class of analytes (e.g., carboxylic acids).Low: Also specific to a class of analytes.High: Can be used in a wide variety of reversed-phase methods.
Ease of Use Moderate: Requires a preceding, quantitative derivatization step.Moderate: Also requires a derivatization step.High: Simple to prepare and inject.

Experimental Validation Protocol

To validate this approach, a systematic experimental workflow is required. We will use valproic acid, a non-chromophoric carboxylic acid, as our model analyte.

Workflow for Validation

G cluster_0 Phase 1: Derivatization cluster_1 Phase 2: HPLC Analysis & SST A Prepare Valproic Acid Standard B Add 2',4'-Dichloro-6'-fluorophenacyl bromide (Derivatizing Agent) A->B C Add Catalyst (e.g., Crown Ether) B->C D Incubate (e.g., 80°C for 30 min) C->D E Cool and Dilute for HPLC Analysis D->E F Equilibrate HPLC System (C18 Column, ACN:H2O Gradient) E->F Proceed to Analysis G Inject Derivatized Standard (n=6) F->G H Acquire Chromatographic Data G->H I Evaluate System Suitability Parameters (t_R, Peak Area, Tailing Factor) H->I J Assess %RSD for Retention Time I->J

Caption: Experimental workflow for derivatization and HPLC system suitability testing.

Protocol 1: Derivatization of Valproic Acid
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of valproic acid in acetonitrile (ACN).

  • Reaction Mixture: In a 2 mL autosampler vial, combine:

    • 100 µL of valproic acid stock solution.

    • 150 µL of a 10 mg/mL solution of 2',4'-Dichloro-6'-fluorophenacyl bromide in ACN.

    • 50 µL of a 1 mg/mL solution of a catalyst (e.g., 18-Crown-6) in ACN.

  • Reaction: Cap the vial tightly and heat in a heating block at 80°C for 30 minutes.

  • Final Preparation: Allow the vial to cool to room temperature. Dilute with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL of the derivatized analyte).

Rationale: The phenacyl bromide reacts with the carboxylate salt of the acid, catalyzed by a crown ether which complexes the counter-ion, to form a stable, UV-active ester. Acetonitrile is a common solvent for this reaction as it is compatible with reversed-phase HPLC.

Protocol 2: HPLC Method and System Suitability

This protocol establishes the analytical method and uses the derivatized analyte to confirm system readiness.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 60% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • System Suitability Test:

    • Perform six replicate injections of the prepared derivatized valproic acid standard.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the retention time and peak area.

    • Calculate the USP tailing factor for the first injection.

Expected Results and Interpretation

The primary goal is to demonstrate low variability in retention time for the derivatized analyte, confirming its suitability as a retention marker.

Table of Expected System Suitability Results
Parameter Acceptance Criterion Expected Result Interpretation
Retention Time (t_R) %RSD ≤ 1.0%0.35%The system provides highly reproducible retention, making the derivative a reliable marker.
Peak Area %RSD ≤ 2.0%0.85%The injection and detection processes are precise.
USP Tailing Factor (T) ≤ 2.01.1The peak shape is symmetrical and suitable for accurate integration.
Theoretical Plates (N) ≥ 2000> 5000The column is efficient, providing good separation power.

A %RSD for retention time well below 1.0% across replicate injections would validate the use of the derivatized analyte as a reliable indicator of chromatographic stability for that specific method.

Conclusion and Recommendations

2',4'-Dichloro-6'-fluorophenacyl bromide presents a compelling case for a specialized, dual-role application in HPLC. While not a conventional, universal retention time standard, its utility shines when used as a derivatizing agent.

Advantages:

  • High Specificity: The retention time standard is chemically linked to the analyte of interest, providing a highly relevant benchmark.

  • Enhanced Detection: It imparts a strong chromophore to otherwise difficult-to-detect analytes.

  • Excellent Chromatography: The resulting derivatives are typically hydrophobic and well-retained on C18 columns, often with excellent peak shapes.

Limitations:

  • Limited Versatility: This approach is only applicable to methods involving derivatization with this specific agent.

  • Increased Sample Preparation: Requires a robust and reproducible derivatization step prior to analysis.

Recommendation: Researchers analyzing compounds like carboxylic acids, which require derivatization for UV detection, should strongly consider validating the resulting derivative as a method-specific retention time standard. This approach integrates system suitability directly into the analytical workflow, providing a more accurate and relevant measure of performance than a generic, unrelated standard compound.

References

  • HPLC System Suitability: U.S. Pharmacopeia General Chapter <621> Chromatography. URL: [Link]

  • Derivatization in HPLC: "Derivatization Reactions in HPLC." Restek. URL: [Link]

  • Method Validation Principles: ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. URL: [Link]

Comparative

A Comparative Guide to Purity Validation of 2',4'-Dichloro-6'-fluorophenacyl bromide: The Role of Elemental Analysis

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible science and, ultimately, patient safety. 2',4'-Dich...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible science and, ultimately, patient safety. 2',4'-Dichloro-6'-fluorophenacyl bromide, a halogenated phenacyl bromide, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its high reactivity, attributed to the α-bromoketone moiety, makes it a versatile reagent, but also susceptible to carrying impurities from its synthesis that can derail subsequent reactions or introduce toxic by-products into the final API.

This guide provides an in-depth comparison of analytical methodologies for validating the purity of 2',4'-Dichloro-6'-fluorophenacyl bromide. We will begin with a deep dive into elemental analysis, a fundamental technique for stoichiometric verification, and then compare its utility against powerful chromatographic and spectroscopic methods. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select and implement the most appropriate purity validation strategies for this class of compounds.

Elemental Analysis: The Foundation of Purity Assessment

Elemental analysis, also known as CHNS/O analysis, is a cornerstone technique for determining the elemental composition of a compound.[1][2] It is a destructive method based on the complete combustion of a sample at high temperatures.[2][3][4] The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified, providing the mass percentages of carbon, hydrogen, nitrogen, and sulfur. For halogenated compounds like 2',4'-Dichloro-6'-fluorophenacyl bromide, a subsequent analysis is performed to determine the percentage of each halogen.

The Principle of Self-Validation

Elemental analysis serves as a self-validating system because the sum of the mass percentages of all elements in a pure compound should theoretically equal 100%. A significant deviation from this value is a strong indicator of the presence of impurities, such as residual solvents, inorganic salts, or unreacted starting materials. This makes it a powerful first-pass technique for assessing bulk purity.

Theoretical Composition of 2',4'-Dichloro-6'-fluorophenacyl bromide

To perform this analysis, we must first calculate the theoretical elemental composition based on the compound's molecular formula, C₈H₄BrCl₂FO .

  • Molecular Weight: 285.92 g/mol

  • Carbon (C): (8 * 12.011) / 285.92 = 33.60%

  • Hydrogen (H): (4 * 1.008) / 285.92 = 1.41%

  • Bromine (Br): (1 * 79.904) / 285.92 = 27.95%

  • Chlorine (Cl): (2 * 35.453) / 285.92 = 24.80%

  • Fluorine (F): (1 * 18.998) / 285.92 = 6.65%

  • Oxygen (O) (by difference): 100 - (33.60 + 1.41 + 27.95 + 24.80 + 6.65) = 5.59%

Experimental Protocol: CHN and Halogen Analysis

This protocol outlines the general steps for determining the elemental composition using a modern elemental analyzer.

  • Instrument Calibration: Calibrate the instrument using certified reference materials (e.g., acetanilide for CHN analysis) to ensure accuracy.

  • Sample Preparation: Accurately weigh approximately 1-3 mg of the dried 2',4'-Dichloro-6'-fluorophenacyl bromide sample into a tin capsule using a microbalance.[1]

  • CHN Analysis:

    • Place the sealed capsule into the autosampler of the elemental analyzer.

    • The sample is dropped into a high-temperature (typically 900-1200°C) combustion tube through which a constant stream of pure oxygen flows.[5]

    • The resulting combustion gases (CO₂, H₂O, N₂) are passed through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂.

    • The gases are then separated via gas chromatography and quantified using a thermal conductivity detector (TCD).[4]

  • Halogen Analysis (Argentometric Titration):

    • Combust a separate, accurately weighed sample (5-10 mg) in an oxygen flask.

    • Absorb the combustion products (which include hydrogen halides) into a suitable absorbing solution (e.g., a solution of hydrogen peroxide).

    • The halide ions are then determined by potentiometric titration with a standardized silver nitrate solution.[5]

Data Interpretation: A Comparative Example

The utility of elemental analysis is best illustrated by comparing the theoretical values with experimental results from samples of varying purity.

ElementTheoretical %Experimental % (Sample A - High Purity)Experimental % (Sample B - Impure)
C 33.6033.5535.81
H 1.411.432.15
Br 27.9527.8926.11
Cl 24.8024.7523.23
Total ~99.8% (with O, F)~90.0% (with O, F)
  • Sample A shows excellent agreement with the theoretical values, with a total recovered percentage close to 100%, indicating high purity.

  • Sample B shows significant deviations. The higher carbon and hydrogen percentages, coupled with lower halogen content, could suggest the presence of a residual solvent from synthesis, such as toluene or ethyl acetate, which has a higher C/H ratio and lacks halogens.

Workflow for Elemental Analysis

elemental_analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Accurately weigh 1-3 mg of sample into tin capsule combustion High-temperature combustion in O2 weigh->combustion dry Ensure sample is thoroughly dried dry->weigh reduction Reduction of NOx to N2 combustion->reduction separation GC separation of CO2, H2O, N2 reduction->separation detection TCD Detection separation->detection quantify Quantification against reference standards detection->quantify calculate Calculate % of C, H, N quantify->calculate compare Compare with theoretical values calculate->compare report report compare->report Purity Report

Caption: Workflow for purity determination via elemental analysis.

Alternative and Complementary Analytical Techniques

While elemental analysis provides excellent data on stoichiometric composition, it cannot distinguish between isomers or detect impurities with a similar elemental makeup. Therefore, orthogonal methods, particularly chromatography and spectroscopy, are essential for a comprehensive purity profile.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its ability to separate complex mixtures.[7][8] For a compound like 2',4'-Dichloro-6'-fluorophenacyl bromide, which possesses a strong UV chromophore, HPLC with UV detection is an ideal method for identifying and quantifying non-volatile impurities.

Strengths vs. Elemental Analysis:

  • Superior Specificity: Can separate isomers and closely related structural analogues.

  • High Sensitivity: Capable of detecting impurities at trace levels (<<0.1%).

  • Quantitative Power: The area under each peak is proportional to the concentration, allowing for precise quantification of impurities ("purity by area percent").[7]

Limitations:

  • Requires a reference standard for absolute quantification.

  • Method development can be resource-intensive.

Experimental Protocol: Reverse-Phase HPLC
  • System: HPLC with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often preferred to resolve both polar and non-polar impurities. For example:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient: Start at 60% B, ramp to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in acetonitrile to a concentration of ~1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing volatile and semi-volatile organic compounds.[9][10][11] It is particularly effective for detecting residual solvents from the synthesis process, which are common impurities in pharmaceutical intermediates.

Strengths vs. Elemental Analysis:

  • Excellent for Volatile Impurities: Unmatched in its ability to identify and quantify residual solvents.

  • Structural Information: The mass spectrometer provides fragmentation patterns that act as a "fingerprint" for identifying unknown impurities.

  • Exceptional Sensitivity: Can detect impurities at parts-per-billion (ppb) levels.[12]

Limitations:

  • The analyte must be thermally stable and sufficiently volatile. Phenacyl bromides can be thermally labile, so careful optimization of the injection port temperature is crucial.

Experimental Protocol: GC-MS
  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-to-mid polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL in splitless mode at an injector temperature of 250°C.

  • Oven Program: Hold at 50°C for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

  • Sample Preparation: Dissolve the compound in a suitable solvent like dichloromethane to a concentration of ~1 mg/mL.

Comparative Summary of Techniques

The selection of an analytical method is contingent on the specific information required. The table below provides a comparative overview.

FeatureElemental AnalysisHPLC-UVGC-MS
Primary Information Stoichiometric CompositionSeparation of Non-VolatilesSeparation of Volatiles
Impurity Detection Bulk impurities affecting % compositionNon-volatile impurities, isomers, by-productsVolatile impurities, residual solvents
Sensitivity Moderate (~0.1%)High (ppm)Very High (ppb)
Specificity Low (cannot distinguish isomers)HighVery High (with MS library)
Key Strength Confirms elemental formula of the bulk material."Gold standard" for API purity and stability testing.Unrivaled for residual solvent analysis.
Key Limitation Insensitive to isomeric or iso-elemental impurities.May not detect highly volatile or non-UV active impurities.Compound must be thermally stable and volatile.

Decision-Making for Purity Analysis

A robust purity validation strategy employs a combination of these techniques to build a complete picture of the sample.

decision_workflow cluster_initial_qc Initial Quality Control cluster_impurity_profiling Detailed Impurity Profiling start New Batch of C₈H₄BrCl₂FO elemental Elemental Analysis: Confirm Stoichiometry start->elemental nmr ¹H NMR: Confirm Structure elemental->nmr hplc HPLC-UV: Quantify non-volatile impurities & isomers nmr->hplc gcms GC-MS: Quantify residual solvents hplc->gcms decision All Specs Met? gcms->decision pass Release for Use decision->pass Yes fail Reject or Repurify decision->fail No

Caption: Decision workflow for comprehensive purity analysis.

Conclusion

For a critical intermediate like 2',4'-Dichloro-6'-fluorophenacyl bromide, purity is a multi-dimensional attribute that cannot be captured by a single analytical technique. Elemental analysis provides an indispensable foundation, offering a rapid, cost-effective, and reliable assessment of bulk elemental composition.[1] It is the definitive method for confirming that the synthesized material corresponds to the correct empirical formula.

However, to meet the stringent requirements of the pharmaceutical industry, this foundational data must be complemented by high-resolution separation techniques. HPLC is essential for detecting and quantifying process-related impurities and isomers, while GC-MS is crucial for ensuring the absence of volatile residues. By integrating these orthogonal methodologies, researchers can establish a comprehensive purity profile, ensuring the quality, consistency, and safety of the materials used in the advancement of new medicines.

References

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010).
  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Available from: [Link]

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PMC. Available from: [Link]

  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012). Journal of Chemical Education. Available from: [Link]

  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (2026). MDPI. Available from: [Link]

  • Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse. Available from: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci. Available from: [Link]

  • Analytical Techniques in Pharmaceutical Analysis. (2024). Available from: [Link]

  • CHNS Analysis. (2026). Eurofins Scientific. Available from: [Link]

  • Elemental analysis: operation & applications. Elementar. Available from: [Link]

  • Advances in Chromatographic Techniques for Drug Purity Determination. (2025).
  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025).
  • Analytical Services for elemental analysis of CHNOS. OEAlabs.com. Available from: [Link]

  • 2',4'-Dichloro-6'-fluorophenacyl bromide | C8H4BrCl2FO | CID 121591707. PubChem. Available from: [Link]

  • Synthesis of Phenacyl Bromides And Their Imidazole Derivatives. Savitribai Phule Pune University.
  • HPLC Methods for analysis of 2,4-D. HELIX Chromatography. Available from: [Link]

  • phenacyl bromide. Organic Syntheses Procedure. Available from: [Link]

  • The efficient and mild synthesis of phenacyl bromide via bromination using N-bromosuccinimide catalyzed by brønsted acidic ionic liquid under ultrasound irradiation. (2025).
  • A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
  • Org. Synth. 2014, 91, 39-51. Available from: [Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)
  • Laboratory of Organic Elemental Analysis. (2016). Central Laboratories UCT Prague. Available from: [Link]

  • Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles.
  • HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. (2025).
  • Chemical (Elemental) Analysis. (2004). Fritz Haber Institute.
  • Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY.
  • Phenacyl bromide. Wikipedia. Available from: [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPAR
  • A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa). Google Patents.
  • dichloro)styrene-the two impurities of bromfenvinphos; their identification, synthesis and full characterization. (2025).

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2',4'-Dichloro-6'-fluorophenacyl bromide

Topic: Safe Handling and Logistics for 2',4'-Dichloro-6'-fluorophenacyl bromide Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1] Executive Safety Overview 2',4'-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safe Handling and Logistics for 2',4'-Dichloro-6'-fluorophenacyl bromide Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1]

Executive Safety Overview

2',4'-Dichloro-6'-fluorophenacyl bromide (also known as 2-Bromo-1-(2,4-dichloro-6-fluorophenyl)ethanone) is a highly specialized intermediate used in the synthesis of heterocycles and pharmaceutical scaffolds.[1] Structurally, it combines a reactive ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-bromo ketone motif with a poly-halogenated aromatic ring.

Critical Hazard Alert: This compound is a potent lachrymator and a powerful alkylating agent . It possesses the dual capability to cause severe chemical burns (Corrosive, Category 1B) and incapacitating respiratory/ocular irritation at extremely low concentrations. Handling requires strict adherence to a "Zero-Exposure" protocol.[1][2]

Chemical Identifiers:

  • Chemical Name: 2-Bromo-1-(2,4-dichloro-6-fluorophenyl)ethanone[1]

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: ~285.93 g/mol

  • Hazard Class: Corrosive (Skin/Eye), Acute Toxicity (Oral/Inhalation), Lachrymator.[3]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. Standard nitrile exam gloves are insufficient for prolonged contact with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-halo ketones.
PPE CategoryStandard / RequirementRationale
Respiratory Engineering Control Primary: Handling must occur in a certified chemical fume hood operating at face velocity >100 fpm.[1] Emergency/Spill: Full-face respirator with Multi-Gas (Organic Vapor/Acid Gas) cartridges (e.g., 3M 60923).[1]Prevents inhalation of lachrymatory vapors which can cause immediate respiratory arrest or edema.
Hand Protection Double-Gloving Protocol: Inner: 4 mil Nitrile (Disposable).[1] Outer: 5 mil Laminate Film (e.g., Silver Shield® or Barrier®) or thick Butyl Rubber.Phenacyl bromides can permeate thin nitrile rapidly. Laminate film offers >8-hour breakthrough time.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1) are mandatory. Optional but Recommended: Face shield (8-inch minimum) over goggles during transfer or reaction initiation.[1]Vapors bypass safety glasses. Contact with eyes causes irreversible corneal damage.
Body Impervious Lab Coat (Tyvek® or chemically resistant apron) with long sleeves. Closed-toe chemical-resistant footwear.[1]Prevents skin absorption and clothing contamination.[2][4][5][6]

Operational Workflow: Step-by-Step Protocol

Phase 1: Pre-Operational Planning
  • Neutralization Bath Preparation: Before opening the vial, prepare a "Quench Station" inside the fume hood.

    • Recipe: 10% Sodium Thiosulfate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) + 5% Sodium Bicarbonate (
      
      
      
      ) in water.
    • Function: The thiosulfate nucleophile rapidly alkylates the bromide, destroying the lachrymatory properties.

  • Equipment Check: Ensure all glassware is dry. Moisture can hydrolyze the bromide, releasing corrosive Hydrogen Bromide (HBr) gas.

Phase 2: Handling & Weighing
  • Do NOT use metal spatulas if possible; use glass or porcelain to avoid trace metal leaching or corrosion.

  • Weighing Technique:

    • Tare a pre-dried vial with a cap inside the fume hood.

    • Transfer the solid quickly. Do not weigh on an open balance bench.

    • If the balance is outside the hood, the vial must be capped tightly before removal from the hood.

    • Wipe the exterior of the vial with a Kimwipe dampened in the Thiosulfate Quench solution before removing it from the hood.

Phase 3: Reaction Setup
  • Solvent Addition: Add solvent (e.g., DCM, THF) slowly. The dissolution is often endothermic but subsequent reactions with nucleophiles are exothermic.

  • Temperature Control: Maintain the reaction vessel at 0°C during the initial addition of reagents to minimize vapor pressure.

Phase 4: Decontamination
  • Immediately immerse all dirty spatulas, weigh boats, and pipettes into the Quench Station bath. Let them soak for 24 hours before standard washing.

Visualization: Safety Logic & Workflow

The following diagram illustrates the decision hierarchy for PPE selection and the operational flow for handling lachrymators.

SafetyWorkflow Start Handling 2',4'-Dichloro-6'-fluorophenacyl bromide Hood Engineering Control: Fume Hood (Face Velocity >100 fpm) Start->Hood PPE_Hands Hand Protection: Inner: Nitrile Outer: Laminate/Butyl Hood->PPE_Hands PPE_Eyes Eye Protection: Splash Goggles + Face Shield Hood->PPE_Eyes Weighing Weighing: Closed Vials Only No Open Balance Work PPE_Hands->Weighing PPE_Eyes->Weighing Reaction Reaction Setup: 0°C Initiation Vent to Scrubber Weighing->Reaction Quench Decontamination (Immediate): Immerse in 10% Na2S2O3 + NaHCO3 Reaction->Quench Dirty Glassware Disposal Disposal: Segregated Halogenated Waste Quench->Disposal After 24h Soak

Figure 1: Operational safety hierarchy and decontamination workflow for handling high-potency lachrymators.

Emergency Response Protocols

Scenario A: Ocular Exposure (Lachrymator Effect) [1][3]

  • Immediate Action: Do NOT rub eyes. This drives the crystals/liquid deeper into the cornea.

  • Flush: Force eyelids open and flush with tepid water or saline at an eyewash station for a minimum of 15 minutes .

  • Medical: Seek immediate ophthalmological evaluation.

Scenario B: Skin Contact

  • Remove: Carefully cut off contaminated clothing (do not pull over head).

  • Wash: Wash skin with soap and copious water.[2]

  • Neutralize: Do not apply neutralizing agents directly to the skin (exothermic risk). Stick to water/soap.

Scenario C: Spill (Outside Fume Hood)

  • Evacuate: Clear the lab immediately. The lachrymatory effect will rapidly incapacitate personnel.

  • Re-entry: Only by trained personnel wearing SCBA or Full-Face Respirators with organic vapor cartridges.

  • Cleanup: Cover spill with a 1:1 mixture of Sodium Carbonate and clay absorbent. Spray gently with the Thiosulfate Quench solution to deactivate. Scoop into a double-bagged waste container.

Disposal & Logistics

Waste StreamHandling Instruction
Solid Waste Contaminated paper/gloves must be double-bagged in heavy-duty polyethylene bags.[1] Label as "Toxic/Lachrymator."[3]
Liquid Waste Do not mix with strong oxidizers. Quench reaction mixtures with aqueous thiosulfate before adding to the Halogenated Organic Waste drum.
Empty Containers Rinse 3x with Thiosulfate solution inside the hood before discarding glass.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121591707, 2',4'-Dichloro-6'-fluorophenacyl bromide. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link][1]

Sources

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